Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate
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Overview
Description
Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H8BrFNO2 This compound is of interest in various fields of scientific research due to its unique chemical structure, which includes bromine, fluorine, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate typically involves the esterification of 2-bromo-4-fluoroacetophenone with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the cyanoacetate anion on the carbonyl carbon of the acetophenone derivative. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives or other reduced forms of the cyano group.
Oxidation: Oxo derivatives or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a precursor for catalysts used in cross-coupling reactions, Friedel-Crafts reactions, and Heck reactions.
Materials Science: It is incorporated into porous materials for water capture applications due to its hydrophobic nature and ability to form stable frameworks.
Pharmaceutical Research: The compound’s unique functional groups make it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate depends on its application. In catalysis, the bromine and fluorine substituents enhance the reactivity and selectivity of the catalyst. In pharmaceutical research, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate can be compared with similar compounds such as:
Ethyl 2-(4-bromo-2-fluorophenyl)acetate:
Ethyl 2-(2-bromo-4-fluorophenyl)acetate: This compound is similar but does not contain the cyano group, making it less versatile in certain synthetic applications.
The presence of the cyano group in this compound provides additional reactivity and potential for forming diverse derivatives, making it unique among its analogs.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9(6-14)8-4-3-7(13)5-10(8)12/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMBLHUYJPTEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810045-12-5 |
Source
|
Record name | ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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